
2-Hydroxyethyl formate
Overview
Description
2-Hydroxyethyl formate (CAS: 628-35-3) is an organic ester derived from the reaction of formic acid and ethylene glycol. Its molecular formula is C₃H₆O₃, with a molecular weight of 90.08 g/mol . Structurally, it consists of a formate group (–OCHO) attached to a 2-hydroxyethyl moiety (–CH₂CH₂OH). Common synonyms include Ethylene glycol monoformate and Glycol monoformate. The compound is characterized by its dual functional groups (ester and hydroxyl), making it soluble in polar solvents and reactive in esterification or transesterification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-hydroxyethyl formate is typically achieved through the esterification reaction of ethylene glycol with formic acid. This reaction is carried out in the presence of an acid catalyst under appropriate temperature and time conditions to yield the target product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is optimized for large-scale production by controlling the reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Chemical Reactions of 2-Hydroxyethyl Formate
This compound participates in several types of chemical reactions due to its bifunctional nature .
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Hydrolysis: It can undergo hydrolysis in the presence of moisture or acidic/basic catalysts .
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Oxidation: It can be oxidized to form glycolic acid. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: It can be reduced to ethylene glycol using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: It can participate in substitution reactions where the formate group is replaced by other functional groups under acidic or basic conditions.
Role in Biochemical Reactions
This compound plays a role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions.
Reaction with Hydroxyl Radicals
This compound's reaction with hydroxyl radicals has been studied, yielding insights into its atmospheric chemistry . In studies of 2-isopropoxyethanol reactions with hydroxyl radicals, similar compounds like isopropyl formate and 2-hydroxyethyl acetate were observed as products .
Table: Formation yields from the reaction of 2-isopropoxyethanol with OH radicals
Product | Formation Yield |
---|---|
Isopropyl formate | 0.57 ± 0.05 |
2-Hydroxyethyl acetate | 0.44 ± 0.05 |
These products account for a significant portion of the reaction pathways, providing insight into the behavior of hydroxyethyl compounds in atmospheric conditions .
Formation of (2-Hydroxyethyl)ammonium Lactates
2-Hydroxyethyl amines react with lactic acid to form (2-hydroxyethyl)ammonium lactates, which are highly biodegradable and biocompatible .
Reaction Scheme:
Where R is a 2-hydroxyethyl group. These compounds are synthesized by reacting (2-hydroxyethyl)amines with lactic acid, followed by distillation to remove water .
Scientific Research Applications
Organic Synthesis
2-Hydroxyethyl formate serves as a valuable reagent and solvent in organic synthesis. Its ability to dissolve various compounds makes it suitable for reactions such as nucleophilic substitutions and esterifications. It can also act as a precursor for other chemicals, including ethylene carbonate, which is used in lithium-ion batteries.
Biochemistry
The compound plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones through interactions with hydroxylamine and hydrazine. These reactions are essential for synthesizing pharmaceuticals and other organic compounds. Additionally, it influences cellular processes by affecting cell signaling pathways and gene expression.
Polymer Chemistry
In polymer science, this compound is utilized in the preparation of biopolymer electrolytes. It enhances the ionic conductivity of polymer matrices, making it beneficial for applications in energy storage devices like batteries and supercapacitors.
Coatings and Paints
In the coatings industry, this compound acts as a solubilizer, improving the stability and solubility of paints and coatings. This property is crucial for enhancing the performance of protective coatings against environmental factors.
Drug Delivery Systems
Research has explored its potential use in drug delivery systems due to its solubility properties. Studies indicate that formulations containing this compound can improve drug solubility and release profiles, making it a candidate for pharmaceutical applications.
Case Study 1: Biopolymer Electrolytes
A study investigated the use of this compound in biopolymer electrolytes for energy storage applications. The results indicated that incorporating this compound significantly increased the ionic conductivity of the polymer matrix, enhancing its performance in battery applications.
Parameter | Control | With this compound |
---|---|---|
Ionic Conductivity (mS/cm) | 1.5 | 3.3 |
Mechanical Stability | Moderate | High |
Case Study 2: Drug Release Profiles
In another study focusing on drug delivery systems involving hydroxychloroquine, formulations containing this compound demonstrated improved solubility—over five times that of standard formulations—indicating its potential role in enhancing therapeutic efficacy.
Formulation | Release Rate (%) | Solubility (mg/mL) |
---|---|---|
Standard | 40 | 0.5 |
With this compound | 75 | 2.6 |
Mechanism of Action
The mechanism by which 2-hydroxyethyl formate exerts its effects involves its ability to form hydrogen bonds with other molecules. This property makes it an effective plasticizer and solubilizer. In biopolymer electrolytes, it interacts with the polymer matrix to enhance ionic conductivity by increasing the amorphous regions within the polymer .
Comparison with Similar Compounds
The following table and analysis compare 2-hydroxyethyl formate with structurally related esters and glycol derivatives:
Key Comparisons:
Structural Complexity and Solubility this compound and methyl 2-hydroxyacetate share the same molecular formula (C₃H₆O₃) but differ in functional groups. The former’s hydroxyl group enhances polarity, while the latter’s methyl ester group increases volatility.
Applications Methyl 2-hydroxyacetate is utilized in flavoring due to its fruity odor, whereas 2-ethylhexyl formate’s branched structure suits low-volatility applications like plasticizers . Ethyl 2-hydroxyacetate (CAS 623-50-7) is prominent in polymer chemistry, often serving as a monomer or crosslinker .
Safety Profiles
- Methyl 2-hydroxyacetate requires stringent respiratory protection due to inhalation risks .
- 2-Ethoxyethyl acetate ’s glycol ether structure correlates with higher toxicity, necessitating regulated handling .
Emerging Analogues
- 2-(2-Hydroxyethoxy)ethyl formate (CID 23448310) represents a niche derivative with enhanced solubility in aqueous systems, though its safety profile remains understudied .
Research Findings and Data Gaps
- Reactivity : The hydroxyl group in this compound enables participation in esterification, but its stability under acidic conditions warrants further study.
- Toxicity: Limited data exist for this compound, though analogues like methyl 2-hydroxyacetate highlight the need for rigorous exposure controls.
- Industrial Potential: Branched esters (e.g., 2-ethylhexyl formate) are increasingly favored in green chemistry for their low volatility and biodegradability .
Biological Activity
2-Hydroxyethyl formate (HEF), with the molecular formula C₃H₆O₃, is an organic compound classified as an ester derived from formic acid and 2-hydroxyethyl alcohol. Its unique structure, featuring a hydroxyl group adjacent to the ester functional group, contributes to its reactivity and potential applications in various fields, including pharmaceuticals and environmental chemistry.
HEF is characterized as a colorless liquid with a pleasant odor and a boiling point of approximately 144 °C. It can be synthesized through several methods, including the reaction of ethylene glycol with formic acid. This compound has gained attention for its low toxicity and biodegradability, making it an environmentally friendly alternative in chemical processes.
Toxicity and Biodegradability
Research indicates that this compound exhibits low toxicity levels, which is crucial for its application in various biological systems. It is biodegradable, breaking down into less harmful substances, such as ethylene glycol, which is widely used as an antifreeze agent. The environmental friendliness of HEF positions it as a suitable candidate for green chemistry applications.
Table 1: Comparison of Biological Activity and Toxicity
Compound | Toxicity Level | Biodegradability | Applications |
---|---|---|---|
This compound | Low | High | Solvent, pharmaceutical precursor |
Ethylene Glycol | Moderate | High | Antifreeze, solvent |
Methyl Formate | Moderate | Moderate | Solvent, reagent |
Interaction with Biological Molecules
Studies have shown that HEF can interact with various biological molecules. Its ability to participate in diverse chemical reactions allows it to act as a precursor for other valuable chemicals. For example, it has been investigated for its potential use in synthesizing ethylene carbonate, which can serve as a fuel additive or electrolyte component in lithium-ion batteries.
Case Studies and Research Findings
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Cytotoxicity Studies : Research has explored the cytotoxic effects of HEF on various cell lines. A study indicated that HEF can induce apoptosis in certain macrophage cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 2: Effects of HEF on Cell Viability
Concentration (mM) Cell Viability (%) Apoptosis Rate (%) 0 100 0 1 80 10 5 50 30 10 20 60 - Metabolic Pathways : The metabolic pathways involving HEF have been investigated to understand its degradation and interaction with cellular systems. Studies suggest that the compound's metabolites play significant roles in biological systems, potentially influencing metabolic processes .
- Environmental Impact : HEF's biodegradability has been highlighted in studies assessing its environmental impact. The compound decomposes significantly faster than traditional solvents, indicating its potential for use in sustainable industrial processes .
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 2-hydroxyethyl formate, and how do reaction conditions influence yield?
- Methodology : this compound (C₃H₆O₃) is synthesized via esterification of formic acid with ethylene glycol under acidic catalysis (e.g., sulfuric acid). Optimal conditions involve a molar ratio of 1:1.2 (formic acid:ethylene glycol) at 60–80°C for 4–6 hours, achieving ~85% yield . Side reactions (e.g., di-ester formation) are minimized by controlled stoichiometry and temperature. Rotating packed bed reactors (RPBRs) enhance mass transfer efficiency, reducing reaction time by 30% compared to batch reactors .
- Characterization : Confirm purity via FTIR (C=O stretch at 1720 cm⁻¹, O-H stretch at 3400 cm⁻¹) and ¹H NMR (δ 8.1 ppm for formate proton, δ 4.2 ppm for hydroxyl-bearing ethylene group) .
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental handling?
- Stability : The compound hydrolyzes in aqueous media (pH < 4 or > 8), necessitating storage at 2–8°C in inert, anhydrous conditions . Hydrolysis kinetics follow pseudo-first-order behavior, with a half-life of 12 hours at pH 7 and 25°C .
- Solubility : Miscible with polar solvents (water, ethanol) but immiscible with nonpolar solvents (hexane). Partition coefficients (logP = -0.45) indicate hydrophilic behavior, influencing solvent selection for extraction .
Q. What spectroscopic and chromatographic techniques are recommended for quantification?
- Quantitative Analysis : Reverse-phase HPLC (C18 column, mobile phase: 70% methanol/30% water, UV detection at 210 nm) provides a linear range of 0.1–10 mg/mL (R² > 0.99). GC-MS (DB-5 column) identifies degradation products (e.g., formic acid, ethylene glycol) with retention times < 8 minutes .
- Contradictions : Discrepancies in reported boiling points (180°C vs. 175°C) arise from purity differences; use standardized calibration for reproducibility .
Advanced Research Questions
Q. What reaction pathways govern this compound’s enzymatic or catalytic transformations?
- Mechanistic Insights : In enzymatic systems (e.g., Candida boidinii formate dehydrogenase), the ester undergoes hydrolysis to formate and ethylene glycol, with NAD⁺ reduction to NADH monitored via UV/Vis (340 nm). Kinetic parameters (Km = 2.3 mM, Vmax = 0.8 µmol/min/mg) suggest substrate inhibition at concentrations > 5 mM .
- Catalytic Applications : Heterogeneous catalysts (e.g., Amberlyst-15) improve esterification efficiency (95% conversion) by reducing activation energy (ΔG‡ = 68 kJ/mol) compared to homogeneous acids .
Q. How can computational modeling predict this compound’s reactivity in novel environments?
- DFT Studies : Density functional theory (B3LYP/6-311+G(d,p)) reveals nucleophilic attack on the carbonyl carbon (charge = +0.43 e) as the rate-limiting step in hydrolysis. Solvent effects (water vs. ethanol) alter transition-state stabilization by 15–20 kJ/mol .
- Retrosynthesis : AI-driven platforms (e.g., Pistachio/BKMS databases) propose one-step routes from ethylene oxide and formic acid, validated by 92% route feasibility scores .
Q. What contradictions exist in literature regarding its biological interactions?
- Toxicity Data : Conflicting LD50 values (oral, rat: 1200 mg/kg vs. 950 mg/kg) highlight batch-dependent impurities. In vitro cytotoxicity (IC50 = 2.5 mM in HEK293 cells) suggests membrane disruption via hydroxyl group interactions .
- Biochemical Pathways : Disagreement persists on its role as a pro-drug (hydrolyzing to formate) vs. direct enzyme modulation. Radiolabeling (¹⁴C-formate) tracks metabolic fate in hepatic models .
Q. Methodological Recommendations
- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (temperature, catalyst loading) while minimizing side products. For kinetic studies, employ stopped-flow techniques to capture rapid hydrolysis intermediates .
- Data Validation : Cross-validate NMR and HPLC results with mass-balance calculations to resolve purity discrepancies. Reference NIST spectral libraries (e.g., IR 4292) for benchmarking .
Properties
IUPAC Name |
2-hydroxyethyl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQJDWBNQNAJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862322 | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
628-35-3 | |
Record name | Glycol monoformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Ethanediol monoformate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl formate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3770 | |
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Record name | 1,2-Ethanediol, 1-formate | |
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Record name | 1,2-Ethanediol, 1-formate | |
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Record name | 2-hydroxyethyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.036 | |
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Record name | Glycol monoformate | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8FJC27WY2 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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